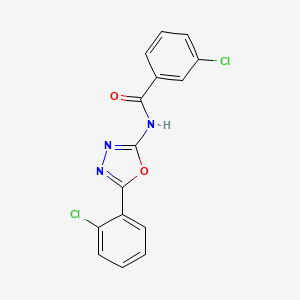

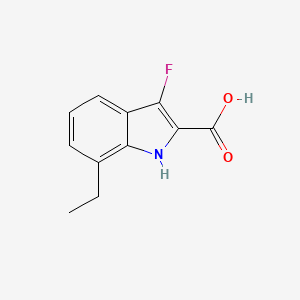

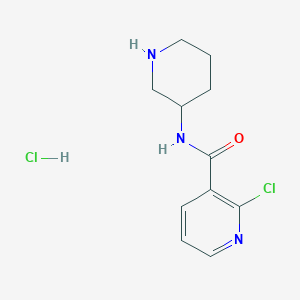

3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds that contain a benzoyl group, COC6H5, attached to an amide group, NH2 . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of benzoyl chloride with an arylamine compound in a solvent such as N,N’-dimethylformamide . The reaction is usually carried out at elevated temperatures to increase the yield .Molecular Structure Analysis

In benzamides, the benzoyl and amide groups are typically coplanar, with a dihedral angle close to 0 degrees . The crystal structure is often stabilized by N-H…O hydrogen bonds .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides .Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature, with a melting point that depends on their specific structure . They are generally soluble in organic solvents .Applications De Recherche Scientifique

Anticancer Applications

Compounds related to 3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives have shown moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These activities are compared with reference drugs like etoposide, indicating some derivatives exhibit higher anticancer activities than the reference drug (Ravinaik et al., 2021). Additionally, other studies focus on the synthesis and anticancer evaluation of related compounds, revealing that certain derivatives are active against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Antitubercular Activities

The antimicrobial activity of these compounds has been studied, showing efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya et al., 2020). Furthermore, new derivatives have been synthesized and demonstrated in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv, with one lead molecule showing significant activity and low toxicity against a normal cell line, suggesting potential for further drug development (Nayak et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with proteins in the cytoskeleton of certain organisms .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton . This interaction could lead to changes in the structure and function of the target cells.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWNNZXRWQNRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)